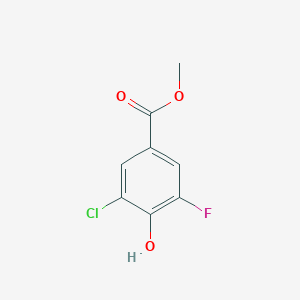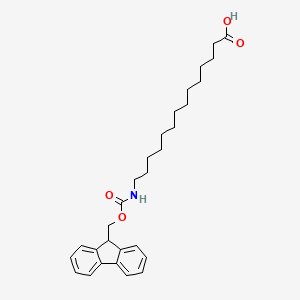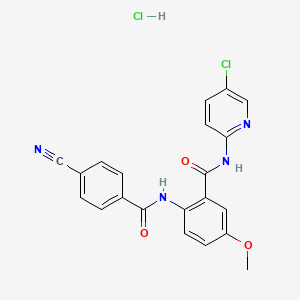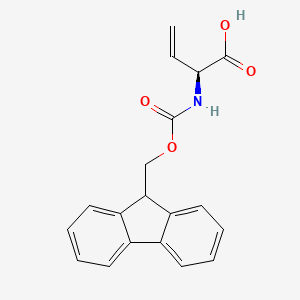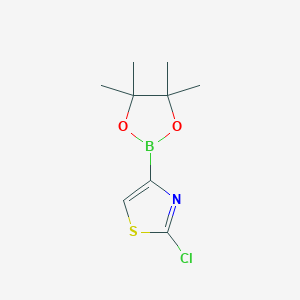
1-Bromo-3-cyclopentylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-cyclopentylbenzene is a chemical compound with the CAS Number: 19920-76-4 . It has a molecular weight of 225.13 and its IUPAC name is 1-bromo-3-cyclopentylbenzene . The compound is typically stored at temperatures between 2-8°C and is usually in liquid form .
Molecular Structure Analysis
The InChI code for 1-Bromo-3-cyclopentylbenzene is1S/C11H13Br/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
1-Bromo-3-cyclopentylbenzene has a molecular weight of 225.125 . It has a density of 1.3±0.1 g/cm3 . The boiling point of the compound is 270.1±19.0 °C at 760 mmHg . The compound is in liquid form .Applications De Recherche Scientifique
Advanced Battery Science
Lastly, 1-Bromo-3-cyclopentylbenzene might be involved in the research and development of advanced battery technologies. Its derivatives could be used in the design of new electrolytes or as part of electrode materials to improve the performance and longevity of batteries.
Each of these applications demonstrates the versatility and importance of 1-Bromo-3-cyclopentylbenzene in scientific research across various fields. Its role as a fundamental building block in chemical synthesis underpins its widespread use in advancing scientific knowledge and technological innovation .
Safety and Hazards
The safety information for 1-Bromo-3-cyclopentylbenzene includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards related to skin irritation, serious eye irritation, and respiratory irritation respectively. The precautionary statements include P261, P305, P351, P338 , which provide guidance on how to handle exposure to the compound.
Propriétés
IUPAC Name |
1-bromo-3-cyclopentylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDXDKHEWUGZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-cyclopentylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


